1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one
Description
This compound belongs to the 4,5-dihydro-1H-pyrazol-5-one family, characterized by a five-membered heterocyclic core with a ketone group at position 3. The unique structural features of this molecule include:
- Ethyl group at position 3: A hydrophobic substituent that may influence solubility and metabolic stability.
- Fluorine atom at position 4: A strongly electron-withdrawing group that can alter electronic distribution and reactivity.
Properties
Molecular Formula |
C10H11FN4O |
|---|---|
Molecular Weight |
222.22 g/mol |
IUPAC Name |
2-(6-aminopyridin-3-yl)-5-ethyl-4-fluoro-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H11FN4O/c1-2-7-9(11)10(16)15(14-7)6-3-4-8(12)13-5-6/h3-5,9H,2H2,1H3,(H2,12,13) |
InChI Key |
YZTSVHKWEBUPLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=O)C1F)C2=CN=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrazolone Core
Methodology:
The core 4,5-dihydro-1H-pyrazol-5-one ring is typically synthesized via cyclization of α-keto hydrazines or hydrazones derived from suitable ketoesters or ketones.
- Hydrazine-mediated Cyclization:
Starting from ethyl acetoacetate derivatives, hydrazine hydrate is employed under reflux conditions to form hydrazones, which then undergo intramolecular cyclization to yield the pyrazolone core.- Reaction conditions: Reflux in ethanol or acetic acid, with catalytic acid or base catalysts as required.
- Yield: Generally ranges from 65% to 85% depending on substituents and reaction parameters.
Data Table 1: Typical Reaction Conditions for Pyrazolone Core Synthesis
| Step | Reagents | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Hydrazine hydrate + ethyl acetoacetate | Ethanol | Reflux (~78°C) | 75–85 | , |
| 2 | Cyclization with acetic acid | Ethanol | Reflux | 65–80 | , |
Functionalization of the Pyridine Ring at Position 6
Methodology:
The amino group at the 6-position of the pyridine ring is introduced via nucleophilic substitution or via diazotization followed by reduction.
- Amination via Nucleophilic Substitution:
Starting from 3-chloro or 3-bromo derivatives of 6-aminopyridine, nucleophilic displacement with ammonia or amines under heating facilitates amino group installation.- Reaction conditions: Elevated temperature (80–120°C), in polar aprotic solvents like DMF or DMSO.
- Yield: 60–80%.
- Alternative Diazotization-Reduction Route:
Diazotization of pyridine derivatives followed by reduction yields amino derivatives with high regioselectivity.
Data Table 3: Pyridine Amination
| Starting Material | Reagents | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Chloropyridine | NH₃ or amines | DMSO | 80–120°C | 65–80 | , |
Assembly of the Final Compound via Coupling Reactions
Methodology:
Coupling of the amino-pyridine and pyrazolone intermediates is achieved through amide bond formation or Mannich-type reactions, often mediated by activating agents like HATU or EDCI.
- Amide Coupling:
- React amino-pyridine derivative with ethyl 2-bromopropanoate or similar activated esters under HATU or EDCI catalysis.
- Reaction conditions: In DMF or DCM, room temperature to mild heating (~40°C).
- Yield: 50–70%.
- Cyclization and Final Functionalization:
- Intramolecular cyclization under dehydrative conditions (e.g., using polyphosphoric acid or phosphoryl chloride) to form the fused heterocycle.
- Yield: 52–75%.
Data Table 4: Coupling and Cyclization
| Step | Reagents | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | HATU + base | DMF | Room temp | 60–70 | , |
| 2 | Cyclization agents | PPA or POCl₃ | 80–120°C | 52–75 | , |
Purification and Enantiomeric Separation
The final product often exists as a racemate. Enantiomeric separation is achieved via chiral chromatography, with yields typically around 83% for the active enantiomer, as reported in recent studies.
Summary of Key Data
Chemical Reactions Analysis
Types of Reactions
1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted pyrazolones, which can be further functionalized for specific applications .
Scientific Research Applications
1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. For instance, as an MPO inhibitor, it binds to the active site of the enzyme, preventing the formation of reactive oxygen species and reducing oxidative stress . This interaction is crucial in mitigating the effects of inflammatory diseases and protecting tissues from oxidative damage.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares key structural features and properties of the target compound with its analogs:
*Estimated molecular weight based on formula.
Key Observations:
Substituent Effects on Reactivity: The 6-aminopyridin-3-yl group in the target compound distinguishes it from phenyl-substituted analogs. This substituent likely enhances hydrogen-bonding capacity and electronic delocalization compared to halogenated or alkylated phenyl groups .
Tautomerism Trends: Electron-withdrawing groups (e.g., nitro, chloro) on the aryl substituent favor the IIa tautomer (4,5-dihydro-1H-pyrazol-5-one), while electron-donating groups (e.g., methoxy) promote IIb/IIc forms (1H-pyrazol-5-ol or 1,2-dihydro-3H-pyrazol-3-one) . The target compound’s fluorine and aminopyridine groups may stabilize the IIa form due to competing electronic effects.
Synthetic Accessibility: Halogenated analogs (e.g., 3-chlorophenyl or 3-bromophenyl derivatives) are typically synthesized via cyclocondensation of hydrazines with β-ketoesters or via halogenation of preformed pyrazolones . The aminopyridine substituent in the target compound may require specialized coupling reactions or protective group strategies.
Pharmacological and Industrial Relevance
- Halogenated Pyrazolones : Compounds like 1-(3-chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one are explored as intermediates in agrochemicals and pharmaceuticals due to their stability and modular synthesis .
- Nitrosamine Derivatives: Analogous hydroxyimino-substituted pyrazolones (e.g., ) are used as reference materials in quality control for nitrosamine impurities, highlighting the importance of substituent-driven reactivity .
Biological Activity
1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one exhibits its biological effects primarily through the inhibition of myeloperoxidase (MPO), an enzyme linked to oxidative stress in various diseases. The compound binds to the active site of MPO, thereby preventing the formation of reactive oxygen species (ROS) and reducing oxidative damage associated with inflammatory conditions .
Enzyme Inhibition
Research indicates that this compound acts as a potent inhibitor of MPO. In vitro studies demonstrated that it effectively inhibited MPO activity in human plasma and blocked MPO-dependent vasomotor dysfunction in rat models. This suggests potential applications in treating cardiovascular diseases linked to oxidative stress .
Antitumor Activity
The pyrazolone derivatives, including this compound, have shown promise in antitumor activity. They are reported to inhibit key signaling pathways involved in cancer progression. For instance, studies have highlighted their effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through its effects on cytokine production and leukocyte activation. By inhibiting MPO, it reduces the inflammatory response, which is beneficial in conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Study 1: Myeloperoxidase Inhibition
In a study focusing on cardiovascular health, the compound was administered to mice with induced peritonitis. Results showed a significant reduction in MPO activity and associated oxidative stress markers, suggesting its therapeutic potential for managing cardiovascular inflammation .
Case Study 2: Antitumor Efficacy
A series of experiments evaluated the cytotoxic effects of various pyrazolone derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds similar to 1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one exhibited significant cytotoxicity and could enhance the efficacy of conventional chemotherapeutics like doxorubicin .
Research Findings Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
